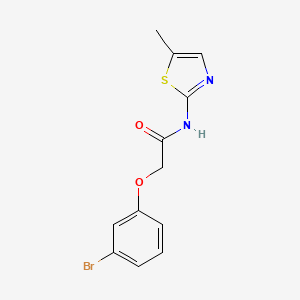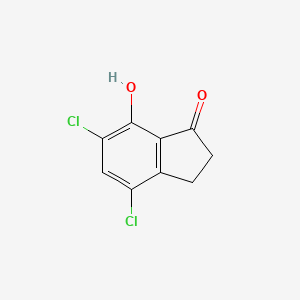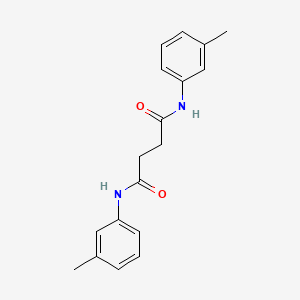
2-(4-chlorophenyl)-3-(2,4-dimethoxy-3-methylphenyl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenyl)-3-(2,4-dimethoxy-3-methylphenyl)acrylonitrile, commonly known as CDMAC, is a chemical compound that belongs to the class of acrylonitriles. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
科学的研究の応用
CDMAC has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. CDMAC induces apoptosis in cancer cells by inhibiting the activity of the proteasome, a cellular complex involved in protein degradation. CDMAC has also been found to exhibit anti-inflammatory and analgesic activities, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
作用機序
CDMAC exerts its biological effects by inhibiting the activity of the proteasome. The proteasome is a large protein complex that plays a critical role in the degradation of intracellular proteins. Inhibition of the proteasome leads to the accumulation of misfolded and damaged proteins, which in turn triggers the activation of the apoptotic pathway. CDMAC has been found to bind to the active site of the proteasome and inhibit its activity, leading to the accumulation of pro-apoptotic proteins and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
CDMAC has been found to exhibit a range of biochemical and physiological effects. It induces apoptosis in cancer cells by inhibiting the activity of the proteasome, leading to the accumulation of misfolded and damaged proteins. CDMAC has also been found to exhibit anti-inflammatory and analgesic activities, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. In addition, CDMAC has been found to exhibit antioxidant activity, which may contribute to its potential therapeutic effects.
実験室実験の利点と制限
CDMAC has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. It has also been extensively studied for its biological activities, making it a well-characterized compound. However, there are also some limitations to its use in lab experiments. CDMAC is a highly reactive compound and may exhibit non-specific binding to proteins, which may complicate its use in certain assays. In addition, CDMAC has been found to exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments.
将来の方向性
There are several potential future directions for research on CDMAC. One area of interest is the development of CDMAC-based prodrugs, which may improve its bioavailability and reduce its toxicity. Another area of interest is the investigation of the mechanism of action of CDMAC, which may lead to the identification of new targets for cancer therapy. Additionally, the synthesis of CDMAC derivatives with improved selectivity and potency may lead to the development of more effective anticancer agents.
合成法
The synthesis of CDMAC involves the reaction of 4-chlorobenzaldehyde with 2,4-dimethoxy-3-methylphenylacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as acetonitrile or dimethylformamide under reflux conditions. The resulting product is purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate.
特性
IUPAC Name |
(E)-2-(4-chlorophenyl)-3-(2,4-dimethoxy-3-methylphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO2/c1-12-17(21-2)9-6-14(18(12)22-3)10-15(11-20)13-4-7-16(19)8-5-13/h4-10H,1-3H3/b15-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZSFGUPBMJQKJK-GDNBJRDFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1OC)C=C(C#N)C2=CC=C(C=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1OC)/C=C(/C#N)\C2=CC=C(C=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-chlorobenzaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone](/img/structure/B5848126.png)

![N-(2-chlorophenyl)-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide](/img/structure/B5848130.png)
![1-(4-chlorophenyl)-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5848134.png)
![N'-{[(2-nitrophenyl)sulfonyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5848149.png)



![3,3-dimethyl-2-phenyltetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one](/img/structure/B5848174.png)

![2-[methyl(tetradecanoyl)amino]ethanesulfonic acid](/img/structure/B5848192.png)
![N-(2-{[(4-fluorophenyl)acetyl]amino}ethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5848200.png)

![4-{4-allyl-5-[(3-chlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5848224.png)
